Cas no 1040682-98-1 (N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based derivative with a sulfanylacetamide functional group. Its structural features, including the thieno[3,2-d]pyrimidin-4-one core and 2-chlorophenyl substitution, suggest potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive compounds. The compound's sulfur linkage enhances its reactivity, making it suitable for further derivatization. Its rigid heterocyclic framework may contribute to binding affinity in target interactions. This compound is primarily of interest in pharmaceutical research for its potential role in kinase inhibition or other enzyme modulation. Proper handling is advised due to its reactive functional groups.
N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide structure
1040682-98-1 structure
Product Name:N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No:1040682-98-1
MF:C22H18ClN3O2S2
MW:455.980221271515
CID:5383959
Update Time:2025-05-30

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
    • N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
    • Inchi: 1S/C22H18ClN3O2S2/c1-2-26-21(28)20-19(15(12-29-20)14-8-4-3-5-9-14)25-22(26)30-13-18(27)24-17-11-7-6-10-16(17)23/h3-12H,2,13H2,1H3,(H,24,27)
    • InChI Key: ZALWUQVLYBREOH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1Cl)(=O)CSC1N(CC)C(=O)C2SC=C(C3=CC=CC=C3)C=2N=1

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Comprehensive Analysis of N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040682-98-1)

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 1040682-98-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the thienopyrimidine class, a group known for its diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural features, including the thieno[3,2-d]pyrimidin core and the sulfanylacetamide side chain.

The molecular structure of N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide combines a chlorophenyl group with a thienopyrimidine scaffold, which is often associated with modulation of enzymatic activity. This makes it a candidate for further exploration in drug discovery, particularly in targeting specific protein interactions. The presence of the ethyl and phenyl substituents enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug development.

Recent studies have highlighted the growing demand for thienopyrimidine derivatives in medicinal chemistry, as they exhibit promising pharmacological properties. For instance, similar compounds have been investigated for their roles in inhibiting kinases or modulating cellular signaling pathways. The CAS 1040682-98-1 compound, with its distinct sulfanyl linkage, may offer novel mechanisms of action, making it a subject of ongoing research in academic and industrial laboratories.

From a synthetic perspective, the preparation of N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multi-step organic reactions, including condensation and cyclization processes. Chemists often optimize these steps to improve yield and purity, which are essential for subsequent biological testing. The compound's stability under various conditions is also a key consideration, as it impacts storage and handling protocols.

In the context of current trends, the scientific community is increasingly focused on small-molecule therapeutics and targeted drug design. The structural complexity of CAS 1040682-98-1 aligns with these interests, as it offers opportunities for structure-activity relationship (SAR) studies. Researchers are exploring how modifications to its thienopyrimidine core or acetamide side chain could enhance its efficacy or selectivity.

Another area of interest is the compound's potential role in addressing unmet medical needs. For example, thienopyrimidine-based molecules have been studied in oncology and inflammatory diseases. While N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has not yet been widely commercialized, its structural analogs suggest possible applications in these fields. This has led to increased searches for "thienopyrimidine drug candidates" and "sulfanylacetamide derivatives" in scientific databases.

For those working in chemical synthesis, the compound's CAS number 1040682-98-1 serves as a unique identifier, ensuring accurate referencing in patents and publications. Its inclusion in chemical libraries further underscores its relevance in high-throughput screening campaigns, where diverse molecular architectures are evaluated for biological activity.

In summary, N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide represents a compelling example of modern medicinal chemistry. Its intricate design and potential applications make it a valuable subject for ongoing research, particularly in the development of small-molecule inhibitors and therapeutic agents. As the scientific community continues to explore its properties, this compound may emerge as a key player in future drug discovery efforts.

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